molecular formula C12H17BrO3 B8651015 1-(2-Bromo-1,1-dimethoxypropyl)-4-methoxybenzene CAS No. 84508-65-6

1-(2-Bromo-1,1-dimethoxypropyl)-4-methoxybenzene

Cat. No. B8651015
Key on ui cas rn: 84508-65-6
M. Wt: 289.16 g/mol
InChI Key: XBGGVMCBMDMRIS-UHFFFAOYSA-N
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Patent
US04535166

Procedure details

A mixture of 2-bromo-1,1-dimethoxy-1-(4'-methoxyphenyl)-propane (2.89 g; 0.01 mol), potassium acetate (1.2 g; 0.012 mol) and n-butanol (40 ml) is heated to 115° C. for 32 hours. By following the procedure of Example 1a, there is obtained the title product (1.60 g; 0.0089 mol). Yield, 89%; m.p. 56°-57° C.
Quantity
2.89 g
Type
reactant
Reaction Step One
Name
potassium acetate
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[CH:2](C)[C:3](OC)(OC)[C:4]1[CH:9]=[CH:8][C:7]([O:10][CH3:11])=[CH:6][CH:5]=1.[C:17]([O-:20])(=[O:19])C.[K+]>C(O)CCC>[CH3:11][O:10][C:7]1[CH:6]=[CH:5][C:4]([CH:3]([CH3:2])[C:17]([OH:20])=[O:19])=[CH:9][CH:8]=1 |f:1.2|

Inputs

Step One
Name
Quantity
2.89 g
Type
reactant
Smiles
BrC(C(C1=CC=C(C=C1)OC)(OC)OC)C
Name
potassium acetate
Quantity
1.2 g
Type
reactant
Smiles
C(C)(=O)[O-].[K+]
Name
Quantity
40 mL
Type
solvent
Smiles
C(CCC)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
115 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=C(C=C1)C(C(=O)O)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.0089 mol
AMOUNT: MASS 1.6 g
YIELD: CALCULATEDPERCENTYIELD 89%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04535166

Procedure details

A mixture of 2-bromo-1,1-dimethoxy-1-(4'-methoxyphenyl)-propane (2.89 g; 0.01 mol), potassium acetate (1.2 g; 0.012 mol) and n-butanol (40 ml) is heated to 115° C. for 32 hours. By following the procedure of Example 1a, there is obtained the title product (1.60 g; 0.0089 mol). Yield, 89%; m.p. 56°-57° C.
Quantity
2.89 g
Type
reactant
Reaction Step One
Name
potassium acetate
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[CH:2](C)[C:3](OC)(OC)[C:4]1[CH:9]=[CH:8][C:7]([O:10][CH3:11])=[CH:6][CH:5]=1.[C:17]([O-:20])(=[O:19])C.[K+]>C(O)CCC>[CH3:11][O:10][C:7]1[CH:6]=[CH:5][C:4]([CH:3]([CH3:2])[C:17]([OH:20])=[O:19])=[CH:9][CH:8]=1 |f:1.2|

Inputs

Step One
Name
Quantity
2.89 g
Type
reactant
Smiles
BrC(C(C1=CC=C(C=C1)OC)(OC)OC)C
Name
potassium acetate
Quantity
1.2 g
Type
reactant
Smiles
C(C)(=O)[O-].[K+]
Name
Quantity
40 mL
Type
solvent
Smiles
C(CCC)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
115 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=C(C=C1)C(C(=O)O)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.0089 mol
AMOUNT: MASS 1.6 g
YIELD: CALCULATEDPERCENTYIELD 89%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04535166

Procedure details

A mixture of 2-bromo-1,1-dimethoxy-1-(4'-methoxyphenyl)-propane (2.89 g; 0.01 mol), potassium acetate (1.2 g; 0.012 mol) and n-butanol (40 ml) is heated to 115° C. for 32 hours. By following the procedure of Example 1a, there is obtained the title product (1.60 g; 0.0089 mol). Yield, 89%; m.p. 56°-57° C.
Quantity
2.89 g
Type
reactant
Reaction Step One
Name
potassium acetate
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[CH:2](C)[C:3](OC)(OC)[C:4]1[CH:9]=[CH:8][C:7]([O:10][CH3:11])=[CH:6][CH:5]=1.[C:17]([O-:20])(=[O:19])C.[K+]>C(O)CCC>[CH3:11][O:10][C:7]1[CH:6]=[CH:5][C:4]([CH:3]([CH3:2])[C:17]([OH:20])=[O:19])=[CH:9][CH:8]=1 |f:1.2|

Inputs

Step One
Name
Quantity
2.89 g
Type
reactant
Smiles
BrC(C(C1=CC=C(C=C1)OC)(OC)OC)C
Name
potassium acetate
Quantity
1.2 g
Type
reactant
Smiles
C(C)(=O)[O-].[K+]
Name
Quantity
40 mL
Type
solvent
Smiles
C(CCC)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
115 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=C(C=C1)C(C(=O)O)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.0089 mol
AMOUNT: MASS 1.6 g
YIELD: CALCULATEDPERCENTYIELD 89%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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